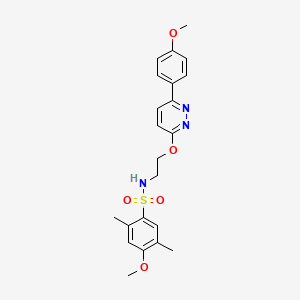

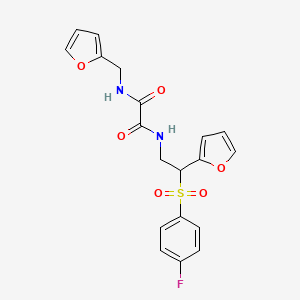

![molecular formula C16H21N3O5 B2621360 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide CAS No. 900000-95-5](/img/structure/B2621360.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring . It also appears to have a morpholinoethyl group, which suggests the presence of a morpholine ring, a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, 1,4-benzodioxane-substituted chalcones have been synthesized and evaluated as selective and reversible inhibitors of human monoamine oxidase B . Another study reported the synthesis of halo-chalcone hybrids derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one .Mechanism of Action

BMD-1161 is a selective inhibitor of the N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide, which is a key player in the renin-angiotensin-aldosterone system (RAAS). The RAAS is a hormonal system that regulates blood pressure and fluid balance in the body. The this compound is responsible for the vasoconstrictive and pro-inflammatory effects of angiotensin II, a peptide hormone that is a key component of the RAAS. By blocking the this compound, BMD-1161 reduces the vasoconstrictive and pro-inflammatory effects of angiotensin II, leading to improved cardiovascular and renal function.

Biochemical and Physiological Effects

BMD-1161 has been shown to reduce blood pressure, improve renal function, and decrease inflammation in animal models of hypertension and chronic kidney disease. It has also been shown to have anti-fibrotic effects in the heart and kidney. BMD-1161 has been shown to reduce oxidative stress and improve endothelial function, which may contribute to its beneficial effects on cardiovascular and renal diseases.

Advantages and Limitations for Lab Experiments

One advantage of BMD-1161 is its selectivity for the N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide, which reduces the risk of off-target effects. BMD-1161 has also been shown to have good pharmacokinetic properties, making it a promising candidate for clinical development. However, one limitation of BMD-1161 is its relatively low potency compared to other this compound inhibitors. This may limit its effectiveness in certain disease states.

Future Directions

There are several future directions for research on BMD-1161. One area of interest is its potential therapeutic applications in other disease states, such as diabetic nephropathy and heart failure. Another area of interest is the development of more potent N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide inhibitors based on the structure of BMD-1161. Finally, further studies are needed to determine the long-term safety and efficacy of BMD-1161 in humans.

Synthesis Methods

The synthesis of BMD-1161 involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with N-(2-aminoethyl)morpholine to form the corresponding amide. This intermediate is then reacted with oxalyl chloride to yield BMD-1161.

Scientific Research Applications

BMD-1161 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases. It has been shown to reduce blood pressure, improve renal function, and decrease inflammation in animal models of hypertension and chronic kidney disease. BMD-1161 has also been shown to have anti-fibrotic effects in the heart and kidney.

properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c20-15(17-3-4-19-5-7-22-8-6-19)16(21)18-12-1-2-13-14(11-12)24-10-9-23-13/h1-2,11H,3-10H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGVUGRZHZAWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

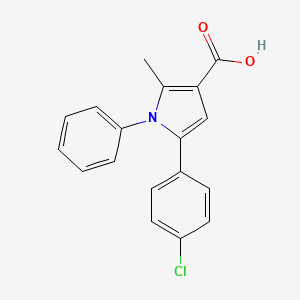

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2621282.png)

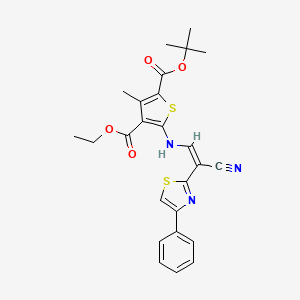

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2621284.png)

![2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621288.png)

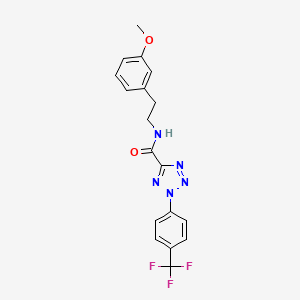

![4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B2621293.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2621298.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2621300.png)